molecular formula C10H9ClN4 B2612637 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine CAS No. 1973-03-1

4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B2612637
CAS No.: 1973-03-1
M. Wt: 220.66
InChI Key: PIFHNYKEBUKOMB-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with N-methylaniline in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane . The reaction is usually carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Triazine N-oxides.

    Reduction: Reduced triazine derivatives with saturated rings.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing it from functioning properly and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a phenyl and methyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-methyl-6-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-12-10-14-8(13-9(11)15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHNYKEBUKOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2,4-dichloro-6-phenyl-1,3,5-triazine (16.0 g, 70.8 mmol, 1.00 equiv) dissolved in 1:1 CH3CN:H2O (80 mL) was added NH2Me (8.00 g, 27.5% solution in H2O, 70.8 mmol, 1.00 equiv). The solution was treated with 1 N NaOH to maintain a pH of 9-10 and stirred for 15 min. The resulting suspension was diluted with water and filtered to provide 12 g of crude product. A portion of this material (8 g) was purified by reverse-phase HPLC to afford 3.6 g of the title compound. MS (ES+): m/e 221.1 [M+H]+.
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Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloro-6-phenyl-1,3,5-triazine (16.0 g, 70.8 mmol, 1.00 equiv) dissolved in 1:1 CH3CN:H2O (80 mL) was cooled (0° C.), and a solution of NH2Me (8.00 g, 27.5% solution in H2O, 70.8 mmol, 1.00 equiv) was added. The pH of the reaction mixture was adjusted to 9-10 by treating with 1 N NaOH. The pH was maintained at 9-10 for 15 min (product formation monitored by LCMS). The mixture was diluted with water, and filtered to provide 12 g of crude product (filtered solid was washed with additional water). A portion of this material (8 g) was purified by HPLC to afford 3.6 g of the title compound. MS (ES+): m/e 221.1 [M+H]+.
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16 g
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